molecular formula C18H28N4O3S B2879550 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2319788-70-8

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2879550
CAS RN: 2319788-70-8
M. Wt: 380.51
InChI Key: NCIQZROOLPDAGW-UHFFFAOYSA-N
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Description

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H28N4O3S and its molecular weight is 380.51. The purity is usually 95%.
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Scientific Research Applications

N-Alkylated Arylsulfonamides of (Aryloxy)ethyl Piperidines

One study discusses the N-alkylation of the sulfonamide moiety in a group of arylsulfonamide derivatives of (aryloxy)ethyl piperidines, aimed at designing selective 5-HT7 receptor ligands or multifunctional agents. This strategy extends to the treatment of complex diseases through a polypharmacological approach. The research identified compounds with potent and selective 5-HT7 receptor antagonist properties and multimodal 5-HT/dopamine receptor ligands, demonstrating antidepressant-like and pro-cognitive properties in vivo, which warrants further exploration for CNS disorders treatment (Canale et al., 2016).

Molecular Interaction of Antagonists with CB1 Cannabinoid Receptor

Another research focused on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a potent and selective antagonist for the CB1 cannabinoid receptor. The study used AM1 molecular orbital method for conformational analysis, identifying distinct conformations and developing Unified pharmacophore models for CB1 receptor ligands. This research contributes to understanding the binding interaction with the receptor, suggesting potential for antagonist activity and providing insights into the structural requirements for receptor antagonism (Shim et al., 2002).

Thiazole-Aminopiperidine Hybrid Analogues

Research into thiazole-aminopiperidine hybrid analogues for Mycobacterium tuberculosis GyrB inhibitors revealed promising compounds with significant inhibition activity against Mycobacterium smegmatis (MS) GyrB ATPase, Mycobacterium tuberculosis (MTB) DNA gyrase, and antituberculosis activity. This highlights the potential of these compounds in developing new antituberculosis therapies (Jeankumar et al., 2013).

properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3S/c1-26(24,25)21-9-6-15(7-10-21)18(23)19-8-11-22-17(14-4-5-14)12-16(20-22)13-2-3-13/h12-15H,2-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIQZROOLPDAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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